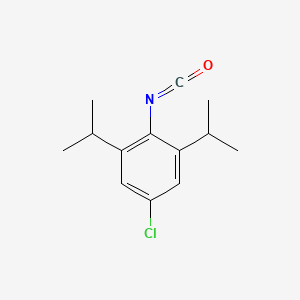
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE
Vue d'ensemble
Description
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE is a chemical compound with the molecular formula C13H16ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and two isopropyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE typically involves the reaction of 5-chloro-2-nitro-1,3-di(propan-2-yl)benzene with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Addition Reactions: Reagents such as primary or secondary amines are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Addition Reactions: Products include ureas and carbamates.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE involves its reactivity with nucleophiles. The isocyanate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in various applications, such as the modification of proteins or the synthesis of bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3,5-tri(propan-2-yl)benzene: Similar structure but lacks the isocyanate group.
5-Chloro-2-nitro-1,3-di(propan-2-yl)benzene: Precursor in the synthesis of the target compound.
Propriétés
Numéro CAS |
63520-60-5 |
|---|---|
Formule moléculaire |
C13H16ClNO |
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
5-chloro-2-isocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H16ClNO/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)15-7-16/h5-6,8-9H,1-4H3 |
Clé InChI |
LYAWGVFUGRUFEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1N=C=O)C(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













